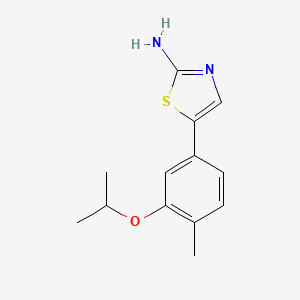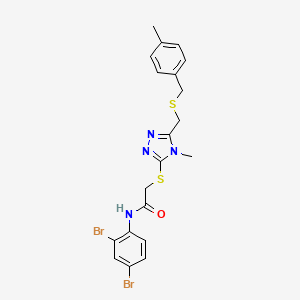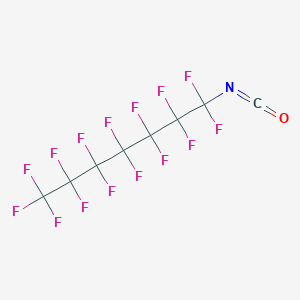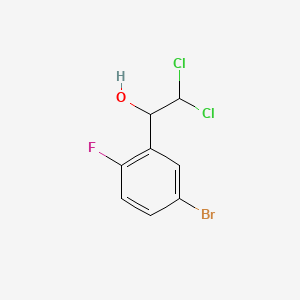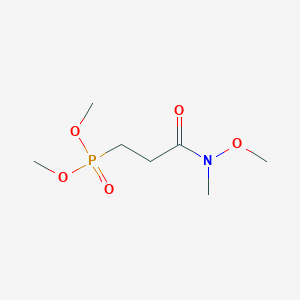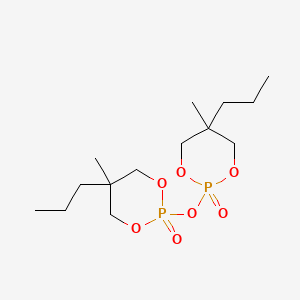
Octyl propan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).
Major Products
Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates or thiocarbonates.
Wissenschaftliche Forschungsanwendungen
Octyl propan-2-yl carbonate has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.
Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.
Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.
Uniqueness
Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.
Eigenschaften
CAS-Nummer |
1680-32-6 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
octyl propan-2-yl carbonate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
GXPAJEVWRLBRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


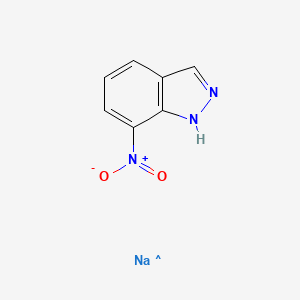
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)

